tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Description
tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core substituted with a tert-butyl carboxylate group at the 7-position and a hydroxyl group at the 5-position. Spirocyclic compounds of this class are critical intermediates in pharmaceutical synthesis, particularly for their conformational rigidity and ability to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-7-13(5-4-6-13)10(15)9-14/h10,15H,4-9H2,1-3H3 |
InChI Key |
PHYDCZDUNXAWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the ester group to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow it to fit into unique binding sites, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Functional Group Variations in 7-Azaspiro[3.5]nonane Derivatives
The following table summarizes key analogs of tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, highlighting substituent variations and their impacts:
Key Observations :
- Substituent Position : Hydroxyl groups at different positions (e.g., 1-, 2-, or 5-) alter electronic distribution and steric effects, impacting reactivity and binding affinity. For example, the 2-hydroxy analog (MW 241.33) exhibits higher polarity than the 2-oxo derivative (MW 239) .
- Functional Group Effects: Bromine substituents (e.g., 2-bromo) enhance utility in cross-coupling reactions, while amino groups (e.g., 2-amino) facilitate peptide synthesis .
Biological Activity
Tert-butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a compound with the CAS number 240401-28-9, belongs to a class of azaspiro compounds that have garnered interest for their potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Structural Features : The compound features a spirocyclic structure that is characteristic of many biologically active molecules.
Pharmacological Profile
Research indicates that compounds within the azaspiro class, including this compound, exhibit various pharmacological activities:
- GPR119 Agonism :
- Glucose Lowering Effects :
-
Cytotoxicity and Antitumor Activity :
- Preliminary studies suggest that azaspiro compounds may possess cytotoxic properties against specific cancer cell lines. Further research is needed to establish the extent of this activity and the underlying mechanisms involved.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds:
- GPR119 Activation : The activation of GPR119 may enhance insulin secretion and reduce glucagon levels, contributing to improved glycemic control.
- Cellular Signaling Pathways : It is hypothesized that these compounds may influence various signaling pathways involved in cell proliferation and apoptosis.
Study 1: GPR119 Agonists in Diabetic Models
In a study evaluating the pharmacokinetics and pharmacodynamics of several GPR119 agonists, one compound showed significant reductions in blood glucose levels in diabetic rats. The study highlighted the potential for azaspiro derivatives to act as therapeutic agents for diabetes management .
Study 2: Anticancer Activity
A preliminary screening of azaspiro compounds against cancer cell lines indicated that some derivatives exhibited selective cytotoxicity. Further studies are required to elucidate the mechanisms behind this activity and to evaluate their efficacy in vivo.
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 240401-28-9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
